
Ape1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ape1-IN-2 is a compound known for its inhibitory effects on human apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a multifunctional protein that plays a crucial role in DNA repair and redox regulation of transcription factors. The inhibition of APE1 has significant implications in cancer therapy, as it can enhance the efficacy of chemotherapeutic agents by preventing the repair of DNA damage in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ape1-IN-2 typically involves the use of specific organic reactions. One common method includes the reaction of 7-nitroindole-2-carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ape1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of nitro derivatives, while reduction may yield amino derivatives.
Aplicaciones Científicas De Investigación
Ape1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of APE1 in various biochemical pathways.
Biology: Helps in understanding the cellular processes involving DNA damage and repair, and the regulation of gene expression.
Medicine: Investigated for its potential in cancer therapy by enhancing the efficacy of chemotherapeutic agents.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting DNA repair mechanisms
Mecanismo De Acción
Ape1-IN-2 exerts its effects by specifically inhibiting the activity of APE1. The compound binds to a pocket distal from the APE1 active site, preventing the enzyme from performing its DNA repair functions. This inhibition leads to the accumulation of DNA damage in cells, particularly in cancer cells, making them more susceptible to chemotherapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
7-nitroindole-2-carboxylic acid (CRT0044876): Another inhibitor of APE1 with similar binding properties.
Myricetin: A flavonoid that also inhibits APE1 but forms aggregates under certain conditions.
MLS000552981 and MLS000419194: Compounds that inhibit APE1 with low micromolar IC50 values.
Uniqueness
Ape1-IN-2 is unique in its specific binding to a pocket distal from the APE1 active site, which distinguishes it from other inhibitors that may bind directly to the active site or cause nonspecific inhibition through aggregation. This specificity makes this compound a valuable tool in studying the precise mechanisms of APE1 inhibition and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H12Cl2N4O5Pt |
|---|---|
Peso molecular |
522.20 g/mol |
Nombre IUPAC |
azanide;dichloroplatinum(2+);7-nitro-1H-indole-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C9H6N2O4.2ClH.2H2N.H2O.Pt/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6;;;;;;/h1-4,10H,(H,12,13);2*1H;3*1H2;/q;;;2*-1;;+4/p-2 |
Clave InChI |
XSLYSQPRLHQBDP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
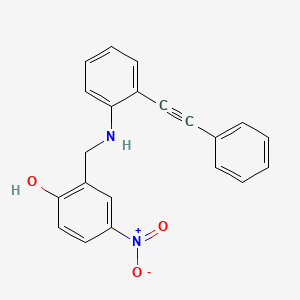
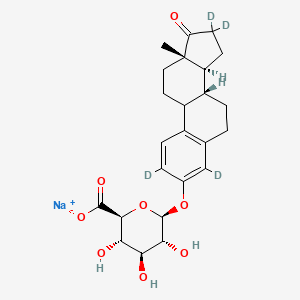
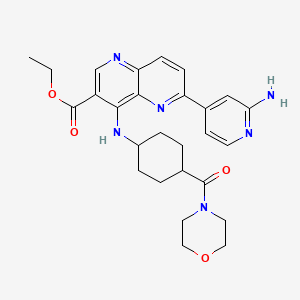
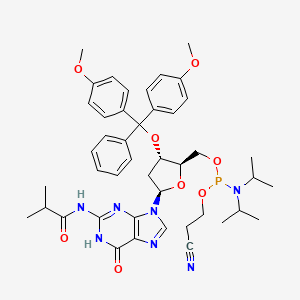

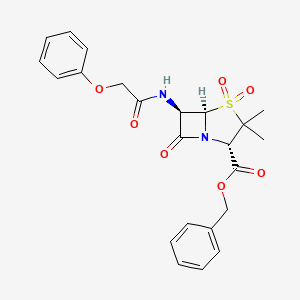

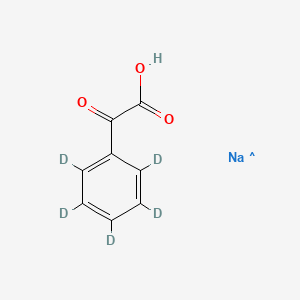
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


